molecular formula C8H7NO B078594 6-Methylbenzoxazole CAS No. 10531-80-3

6-Methylbenzoxazole

Cat. No.: B078594
CAS No.: 10531-80-3
M. Wt: 133.15 g/mol
InChI Key: SZWNDAUMBWLYOQ-UHFFFAOYSA-N
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Description

6-Methylbenzoxazole is an aromatic organic compound with the molecular formula C8H7NO. It is a derivative of benzoxazole, featuring a methyl group attached to the sixth position of the benzoxazole ring. This compound is known for its stability and aromaticity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylbenzoxazole can be synthesized through several methods, primarily involving the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method involves the reaction of 2-aminophenol with methyl-substituted aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with methylglyoxal in the presence of an acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient catalytic systems to optimize yield and purity. Catalysts such as samarium triflate have been employed to facilitate the cyclization reactions under mild conditions, often in aqueous media . This approach not only enhances the reaction efficiency but also aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

6-Methylbenzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the methyl group.

    Benzothiazole: Similar structure with sulfur replacing the oxygen atom.

    Benzimidazole: Similar structure with nitrogen replacing the oxygen atom.

Uniqueness of 6-Methylbenzoxazole: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound in various applications .

Biological Activity

6-Methylbenzoxazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its benzoxazole ring structure, which is known for its ability to interact with various biological targets. The methyl group at the 6-position can influence its chemical reactivity and biological activity, making it a subject of interest in drug design.

Antimicrobial Activity

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various pathogens.

In Vitro Studies

  • Antibacterial Activity : A study synthesized several derivatives of this compound and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed significant activity:
    • Staphylococcus aureus : Compounds exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL.
    • Pseudomonas aeruginosa : Notably, one derivative showed an MIC of 25 µg/mL, outperforming standard antibiotics like tetracycline and streptomycin .
  • Table 1: Antibacterial Activity of this compound Derivatives
    CompoundTarget PathogenMIC (µg/mL)Comparison Drug
    4bStaphylococcus aureus12.5Tetracycline
    5aPseudomonas aeruginosa25Streptomycin
    Control--Tetracycline
  • In Vivo Studies : Further evaluation using murine models showed that specific derivatives significantly reduced bacterial load in infected tissues, indicating their potential for therapeutic applications against resistant strains like MRSA .

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Molecular docking studies have suggested strong hydrogen bonding between the compound and ribosomal components, enhancing its efficacy against resistant strains .

Other Biological Activities

In addition to antimicrobial properties, research has identified other biological activities associated with this compound:

  • Tyrosinase Inhibition : Compounds derived from this compound have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This activity is relevant for cosmetic applications aimed at skin whitening:
    • IC50 Values : Some derivatives demonstrated potent inhibition with IC50 values significantly lower than standard inhibitors like kojic acid .
  • Antifungal Activity : Studies have also reported antifungal properties against Candida species, further expanding the utility of this compound in treating various infections .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pleuromutilin analogs containing benzoxazole moieties. These compounds were assessed for their antibacterial activity against MRSA both in vitro and in vivo:

  • Findings : The most effective compound displayed an MIC of 0.125 µg/mL against MRSA and showed significant reduction in bacterial counts in infected murine models .

Properties

IUPAC Name

6-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWNDAUMBWLYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369304
Record name 6-Methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-80-3
Record name 6-Methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10531-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 ml flask was charged with 6-amino-m-cresol (2 g, 16.24 mmole), 20 ml toluene and 5.4 ml triethyl orthoformate. The reaction mixture was refluxed for 2 hours. The mixture was concentrated down to about 2.3 g crude. Purification by silicagel column chromatography using 20% EtOAc/hexane provided 1.45 g brown oil (69% yield) that solidified in the freezer.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Thiobenzyl-6-Methylbenzoxazole (2-TB6MBXA) interact with copper to inhibit its corrosion in nitric acid?

A1: 2-TB6MBXA acts as an effective copper corrosion inhibitor in a 2M HNO3 solution []. The molecule adsorbs onto the copper surface, forming a protective layer that hinders the dissolution process. This adsorption follows the Langmuir modified adsorption isotherm, suggesting a chemisorption mechanism, meaning a chemical bond is formed between the inhibitor molecule and the copper surface []. DFT calculations and analysis of molecular descriptors like HOMO/LUMO energies and Fukui indices could further elucidate the specific interactions and active sites involved in the adsorption process.

Q2: Can you describe the photophysical properties of iridium complexes containing 2-(2-hydroxyphenyl)-6-methylbenzoxazole as a ligand?

A2: Iridium (III) complexes incorporating 2-(2-hydroxyphenyl)-6-methylbenzoxazole as an ancillary ligand exhibit strong phosphorescence with a peak emission at 525 nm, resulting in a green light emission []. The complex demonstrates efficient energy harvesting through dual excitation pathways: direct excitation of the iridium complex and energy transfer from the 2-(2-hydroxyphenyl)-6-methylbenzoxazole ligand to the iridium center. This interligand energy transfer contributes to the high phosphorescence efficiency observed in these complexes [].

Q3: How does the structure of the ancillary ligand in iridium complexes, specifically the addition of phenyl rings to the oxazole moiety, affect the emission color?

A3: Increasing the conjugation within the ancillary ligand through the addition of phenyl rings fused to the oxazole ring results in a bathochromic shift in the emission wavelength []. For instance, the iridium complex with 2-(2-hydroxyphenyl)-6-methylbenzoxazole emits green light (525 nm), while replacing this ligand with 2-(2-hydroxyphenyl)naphthoxazole, containing an additional phenyl ring, shifts the emission to yellow (552 nm) []. This demonstrates the possibility of color tuning in these phosphorescent iridium complexes by modifying the conjugated system of the ancillary ligand.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.